molecular formula C20H40O3 B13733227 2-Hydroxyethyl 16-methylheptadecanoate

2-Hydroxyethyl 16-methylheptadecanoate

Cat. No.: B13733227
M. Wt: 328.5 g/mol
InChI Key: GTRGFUCVDQMYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 16-methylheptadecanoate is an organic compound with the molecular formula C20H40O3. It is a derivative of heptadecanoic acid, featuring a hydroxyethyl group and a methyl group on the heptadecanoate chain. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 16-methylheptadecanoate typically involves the esterification of 16-methylheptadecanoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to streamline the process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 16-methylheptadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 16-methylheptadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 16-methylheptadecanoate involves its interaction with biological membranes and enzymes. The hydroxyethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed by esterases, releasing the active hydroxyethyl and 16-methylheptadecanoic acid moieties, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 16-methylheptadecanoate is unique due to the presence of the methyl group on the heptadecanoate chain, which can influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

2-hydroxyethyl 16-methylheptadecanoate

InChI

InChI=1S/C20H40O3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(22)23-18-17-21/h19,21H,3-18H2,1-2H3

InChI Key

GTRGFUCVDQMYKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.